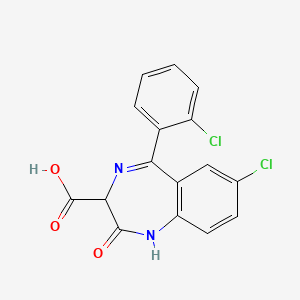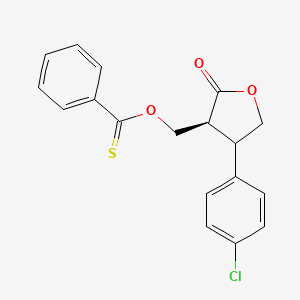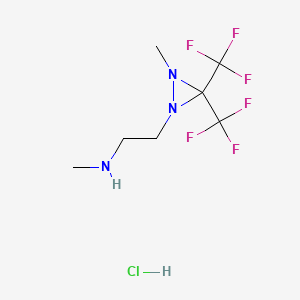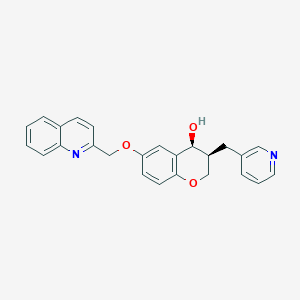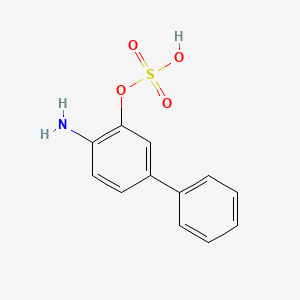
4-Amino-3-biphenylyl hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-biphenylyl hydrogen sulfate is an organic compound with the molecular formula C12H11NO4S It is a derivative of biphenyl, where an amino group is attached to the 4th position and a hydrogen sulfate group is attached to the 3rd position of the biphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-biphenylyl hydrogen sulfate typically involves the nitration of biphenyl followed by reduction and subsequent sulfonation. The process can be summarized as follows:
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: Finally, the amino-biphenyl compound is treated with sulfuric acid to introduce the hydrogen sulfate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
化学反応の分析
Types of Reactions
4-Amino-3-biphenylyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen or nitro groups at specific positions on the biphenyl ring.
科学的研究の応用
4-Amino-3-biphenylyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-3-biphenylyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydrogen sulfate group can participate in ionic interactions, affecting the solubility and reactivity of the compound. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
4-Amino-3-hydroxybenzoic acid: Similar structure with a hydroxyl group instead of a biphenyl ring.
4-Amino-3-nitrobiphenyl: Contains a nitro group instead of a hydrogen sulfate group.
4-Amino-3-chlorobiphenyl: Contains a chlorine atom instead of a hydrogen sulfate group.
Uniqueness
4-Amino-3-biphenylyl hydrogen sulfate is unique due to the presence of both an amino group and a hydrogen sulfate group on the biphenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
3365-93-3 |
|---|---|
分子式 |
C12H11NO4S |
分子量 |
265.29 g/mol |
IUPAC名 |
(2-amino-5-phenylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C12H11NO4S/c13-11-7-6-10(9-4-2-1-3-5-9)8-12(11)17-18(14,15)16/h1-8H,13H2,(H,14,15,16) |
InChIキー |
OTPXWKJJIPERDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


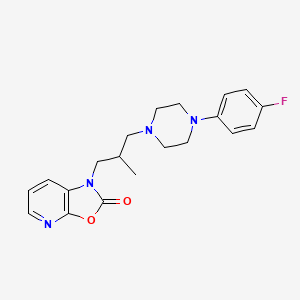
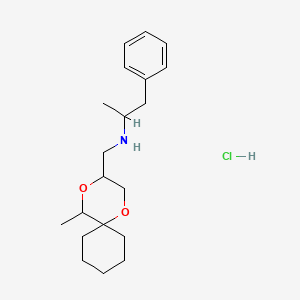
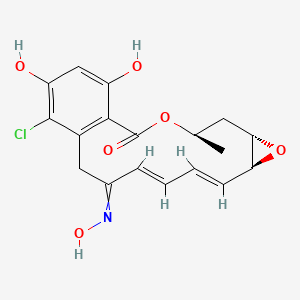
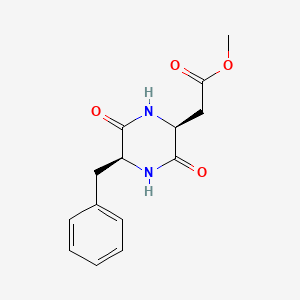
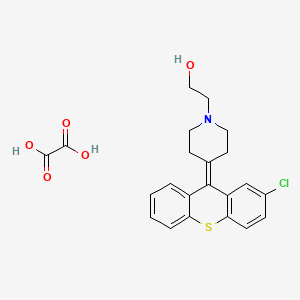
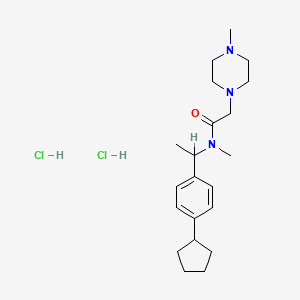

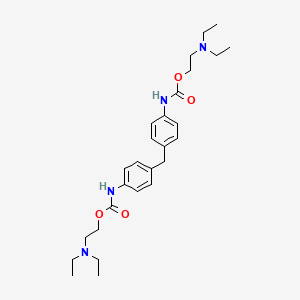
![barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate](/img/structure/B15192621.png)

